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Compound of Interest

Compound Name: 3-Methylazetidine-1-sulfonamide

Cat. No.: B2456422 Get Quote

CAS Number: 1418112-83-0 Molecular Formula: C₄H₁₀N₂O₂S Molecular Weight: 150.2 g/mol

[1]

This technical guide provides a comprehensive overview of 3-Methylazetidine-1-sulfonamide,

a heterocyclic building block of significant interest to researchers, scientists, and drug

development professionals. The unique structural combination of a strained azetidine ring and

a sulfonamide moiety imparts desirable physicochemical properties, making it a valuable

scaffold in medicinal chemistry.

Introduction: The Scientific Rationale
The incorporation of small, strained ring systems like azetidine into drug candidates has

become a prominent strategy in modern medicinal chemistry. The four-membered azetidine

ring introduces a degree of conformational rigidity that can enhance binding affinity and

selectivity for biological targets.[2][3] Furthermore, this scaffold can improve key

pharmacokinetic properties such as metabolic stability and aqueous solubility.[4]

The sulfonamide group is a well-established pharmacophore found in a multitude of FDA-

approved drugs, exhibiting a wide range of biological activities including antibacterial,

anticancer, and anti-inflammatory effects.[2] The combination of these two moieties in 3-
Methylazetidine-1-sulfonamide creates a versatile building block with significant potential for

the development of novel therapeutics, particularly for disorders of the central nervous system

(CNS).[4][5]
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Physicochemical and Safety Data
A summary of the key physicochemical properties of 3-Methylazetidine-1-sulfonamide is

presented in the table below. This data is essential for experimental design, formulation

development, and safety assessments.

Property Value Source

CAS Number 1418112-83-0 [1][2][6]

Molecular Formula C₄H₁₀N₂O₂S [1]

Molecular Weight 150.20 g/mol [1]

Physical Form Solid or liquid [2]

Purity Typically ≥97%

Storage Conditions
Sealed in a dry environment at

room temperature
[2]

InChI Key
AVSGFRVSZZIUNB-

UHFFFAOYSA-N
[1][2]

Safety Information:

3-Methylazetidine-1-sulfonamide is associated with the following hazard statements:

H302: Harmful if swallowed.

H312: Harmful in contact with skin.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.
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Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye

protection, should be worn when handling this compound. All work should be conducted in a

well-ventilated fume hood.[2]

Synthesis of 3-Methylazetidine-1-sulfonamide: A
Representative Protocol
While a specific, peer-reviewed synthesis for 3-Methylazetidine-1-sulfonamide is not readily

available in the literature, a robust and logical synthetic route can be devised based on

established methodologies for the synthesis of azetidines and N-unsubstituted sulfonamides.

The following two-step protocol outlines a representative synthesis starting from the

commercially available 3-methylazetidine.

Overall Reaction Scheme:

Sulfamoyl chloride

3-Methylazetidine-1-sulfonamide Triethylammonium chlorideBase (e.g., Triethylamine)

Solvent (e.g., Dichloromethane)

Click to download full resolution via product page

A representative synthetic scheme for 3-Methylazetidine-1-sulfonamide.

Step 1: Synthesis of 3-Methylazetidine (Starting Material)

The synthesis of the 3-methylazetidine starting material can be achieved through various

established routes, often involving the cyclization of a suitably substituted propane derivative.

One common approach involves the reaction of a primary arylmethylamine with a 1,3-

dihalopropane derivative, followed by deprotection.
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Step 2: N-Sulfonylation of 3-Methylazetidine

The final step involves the reaction of 3-methylazetidine with a suitable sulfonating agent to

form the N-unsubstituted sulfonamide. The use of sulfamoyl chloride in the presence of a non-

nucleophilic base is a common and effective method.

Experimental Protocol: Synthesis of 3-Methylazetidine-1-sulfonamide

Materials:

3-Methylazetidine

Sulfamoyl chloride

Triethylamine (Et₃N)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a nitrogen/argon inlet, add 3-methylazetidine (1.0 equivalent)

and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.1 equivalents) in a minimal

amount of anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride
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solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the

temperature at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated

aqueous NaHCO₃ solution.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and

extract the aqueous layer with DCM (2 x 20 mL).

Washing: Combine the organic layers and wash with brine (1 x 30 mL).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to yield the

crude product.

Purification: Purify the crude product by flash column chromatography on silica gel, using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-
Methylazetidine-1-sulfonamide.

Analytical Characterization
The structural confirmation and purity assessment of 3-Methylazetidine-1-sulfonamide are

critical for its application in research and development. The following analytical techniques are

recommended for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl

group (a doublet), the methine proton at the 3-position (a multiplet), and the methylene

protons on the azetidine ring (multiplets). The protons of the sulfonamide NH₂ group will

likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the

methine carbon, and the methylene carbons of the azetidine ring.[7]

High-Performance Liquid Chromatography (HPLC):

Due to its polar nature, a robust HPLC method for purity analysis would likely employ a polar-

embedded column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[8] A

typical mobile phase could consist of a gradient of acetonitrile and water with a suitable

additive like formic acid or ammonium acetate to ensure good peak shape. Detection can be

achieved using a UV detector (if the molecule has a chromophore, though less likely for this

structure) or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass

Spectrometer (MS).[8][9]

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass

spectrometry (HRMS) can be used to verify the elemental composition.

Applications in Drug Discovery and Medicinal
Chemistry
The structural features of 3-Methylazetidine-1-sulfonamide make it an attractive scaffold for

the design of novel therapeutic agents.

Central Nervous System (CNS) Disorders:

Azetidine derivatives have been extensively explored for their potential in treating CNS

disorders.[4][5] The rigid azetidine core can help in orienting pharmacophoric groups for

optimal interaction with CNS targets such as receptors and transporters. The introduction of the

sulfonamide group can further modulate the physicochemical properties to enhance blood-

brain barrier penetration.

Enzyme Inhibition:

The sulfonamide moiety is a known zinc-binding group and is a key feature in many enzyme

inhibitors, most notably carbonic anhydrase inhibitors.[10] The 3-methylazetidine portion of the

molecule can be elaborated to introduce substituents that interact with other regions of an
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enzyme's active site, potentially leading to potent and selective inhibitors for various

therapeutic targets.

Bioisosteric Replacement:

The 3-methylazetidine group can serve as a bioisostere for other cyclic amines like piperidine

or pyrrolidine, offering a different conformational profile and improved metabolic stability. This

can be a valuable strategy in lead optimization to overcome liabilities associated with other ring

systems.

3-Methylazetidine-1-sulfonamide

CNS Drug Discovery Enzyme Inhibition Bioisosteric Replacement

Improved Physicochemical Properties

Click to download full resolution via product page

Potential applications of 3-Methylazetidine-1-sulfonamide in drug discovery.

Conclusion
3-Methylazetidine-1-sulfonamide is a valuable and versatile building block for medicinal

chemistry and drug discovery. Its unique combination of a strained azetidine ring and a

sulfonamide functional group provides a foundation for the synthesis of novel compounds with

potentially enhanced biological activity and favorable pharmacokinetic profiles. This guide

provides a comprehensive overview of its properties, a representative synthesis, and its

potential applications, serving as a valuable resource for researchers in the pharmaceutical

sciences.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2456422?utm_src=pdf-body-img
https://www.benchchem.com/product/b2456422?utm_src=pdf-body
https://www.benchchem.com/product/b2456422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2456422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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